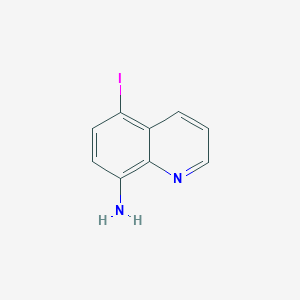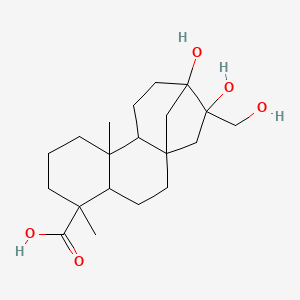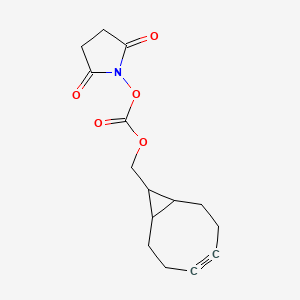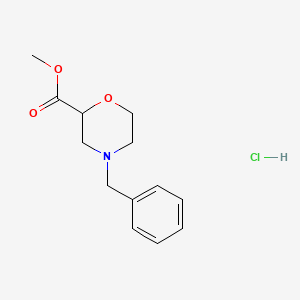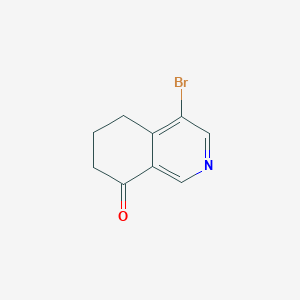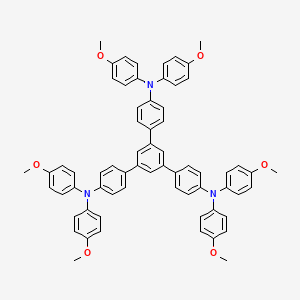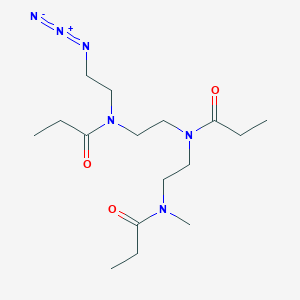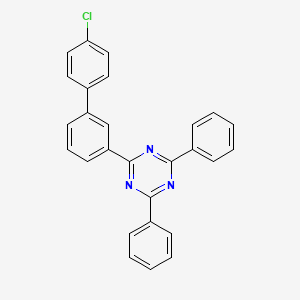
2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
Vue d'ensemble
Description
The compound "2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine" is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry and is used in various chemical applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of chlorobiphenyl and phenyl substituents on the triazine core suggests potential applications in materials science and organic synthesis due to the unique electronic and steric properties these groups confer to the molecule.
Synthesis Analysis
The synthesis of triazine derivatives can be achieved through various methods. For instance, solid-supported chloro[1,3,5]triazine has been used as a synthetic auxiliary for the synthesis of amide libraries. This approach involves loading 2,4,6-trichloro[1,3,5]triazine on NH2-functionalized resins, with polystyrene−poly(ethylene glycol) resin yielding the best results in terms of product yields . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex and is often elucidated using crystallography. For example, the crystal and molecular structure of a related compound, 3-(2-(1,10-phenanthrolyl))-5,6-diphenyl-1,2,4-triazine-chloroaquotriphenyltin(IV), was determined using CuKα diffractometer data. The structure revealed a five-coordinate tin atom with an equatorial plane formed by three phenyl groups and coordination completed by a chlorine atom and a water molecule . While this structure does not directly correspond to the compound , it provides insight into the potential coordination chemistry of triazine derivatives.
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions. For instance, 5-phenyl-(5,6-diphenyl-)1,2,4-triazine-3-thions were synthesized and reacted with 1,2-dibromoethane to form different products depending on the molar ratios used. The reactions led to the formation of compounds with bromoethylsulfanyl and triazinyl groups, which were characterized by 1H NMR spectroscopy and chromatography-mass spectrometry . These findings suggest that triazine derivatives can participate in nucleophilic substitution reactions, which could be relevant for further functionalization of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can be characterized using various spectroscopic techniques. For example, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate was synthesized and structurally characterized by SC-XRD analysis, elemental analysis, FT-IR, and FT-Raman spectroscopy . These techniques provide valuable information about the molecular structure, functional groups, and bonding patterns within the molecule. Although the specific properties of "this compound" are not provided, similar analytical methods could be employed to determine its properties.
Applications De Recherche Scientifique
Aggregation-Induced Emission Fluorophores
A study introduced 4,6-diphenyl-1,3,5-triazine as the rotor in the construction of aggregation-induced emission (AIE) fluorophores. These compounds exhibited reversible piezofluorochromic behavior and were used in nondoped sky-blue organic light-emitting diodes, showing high electroluminescence performance and negligible efficiency roll-off even at high brightness levels (Liu et al., 2018).
Host Material in Organic Light-Emitting Diodes
Another research developed D-σ-A molecules bearing 2,4,6-diphenyl-1,3,5-triazine (TRZ) units for use in organic light-emitting diodes (OLEDs). These molecules demonstrated charge transfer properties and contributed to improved OLED performance (Zhao et al., 2020).
Corrosion Inhibition
Triazine derivatives have been studied for their corrosion inhibition properties. A paper discussed the effectiveness of triazine derivatives in preventing corrosion of mild steel in hydrochloric acid, showing high inhibition efficiency and mixed-type inhibitor behavior (Singh et al., 2018).
Epoxidizing Reagent
A new triazine-based oxidizing reagent, 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine (Triazox), was developed for epoxidation of alkenes. This reagent is bench-stable, easy to handle, and allows for the efficient epoxidation of various alkenes (Yamada et al., 2018).
Cell Differentiation Agents
Research has also been conducted on the synthesis of triazines as potential agents affecting cell differentiation. This includes the development of protocols for the swift functionalization of the 1,3,5-triazine core, potentially useful for cardiogenetic activity (Linder et al., 2018).
High Electroluminescence Efficiency
A study designed and synthesized three bipolar materials using 4,6-diphenyl-1,3,5-triazin-2-yl groups. These compounds exhibited high electroluminescence efficiency and long device lifetimes, making them suitable for use in organic electronics (Jung et al., 2020).
Amination Mechanism
A research paper explored the amination mechanism of substituted 1,3,5-triazines, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Simig et al., 2010).
Synthesis of Dendrimeric Complexes
Triazine-based dendrimeric complexes have been synthesized for studying their magnetic behaviors, indicating potential applications in materials science and nanotechnology (Uysal & Koç, 2010).
Mécanisme D'action
Target of Action
Related compounds such as 4’-chlorobiphenyl-3-yl and its derivatives have been reported to interact with various receptors .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways
Result of Action
Related compounds have been reported to exhibit various biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-16-14-19(15-17-24)22-12-7-13-23(18-22)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXDCUCUJFTIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443049-85-1 | |
| Record name | 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



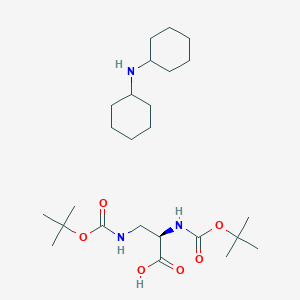
![Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3027889.png)
